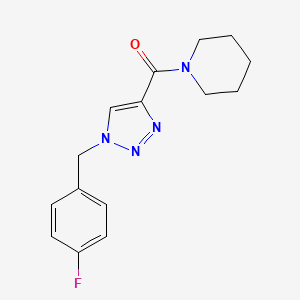
(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H17FN4O and its molecular weight is 288.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound, also known as [1-[(4-fluorophenyl)methyl]triazol-4-yl]-piperidin-1-ylmethanone, primarily targets the enzyme tyrosinase (TYR) . Tyrosinase is a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals . It plays multiple roles in pigmentation, UV radiation, and free radicals protection, and is involved in the undesirable browning of fruits and vegetables .
Mode of Action
The compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . This results in a decrease in the production of melanin, a pigment responsible for color in the skin, hair, and eyes .
Biochemical Pathways
The compound affects the melanogenesis pathway . Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing a multi-step conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to produce eumelanin and pheomelanin . By inhibiting tyrosinase, the compound reduces the production of these pigments .
Result of Action
The compound’s action results in a reduction in melanin production . This can have potential therapeutic applications in the treatment of hyperpigmentation disorders in humans . The compound has also been found to exert an antimelanogenic effect on B16F10 cells in the absence of cytotoxicity .
Eigenschaften
IUPAC Name |
[1-[(4-fluorophenyl)methyl]triazol-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c16-13-6-4-12(5-7-13)10-20-11-14(17-18-20)15(21)19-8-2-1-3-9-19/h4-7,11H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNZFSZUABUQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(4-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2794457.png)
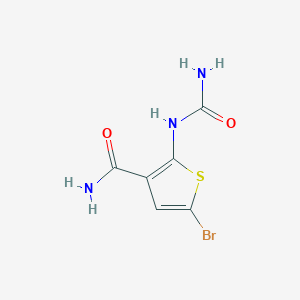
![2-(2-Chloropyridine-4-carbonyl)-1-cyclopropyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2794459.png)
![N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2794461.png)
![2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2794463.png)
![4-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2794464.png)
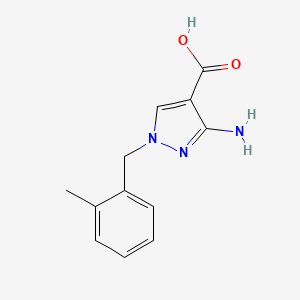
![[1-(butan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B2794466.png)
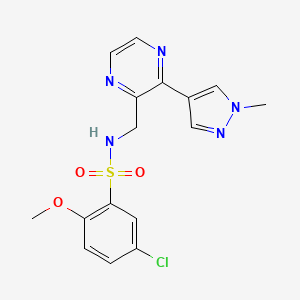
![7-[(2,6-Dichlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2794469.png)
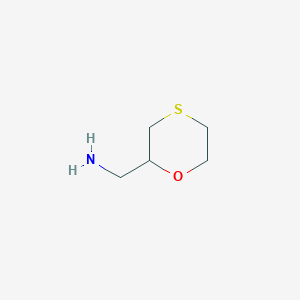
![2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2794477.png)


